Ethyl 6-(3,4-dichlorophenyl)-6-oxohexanoate

Description

Chemical Classification and Nomenclature

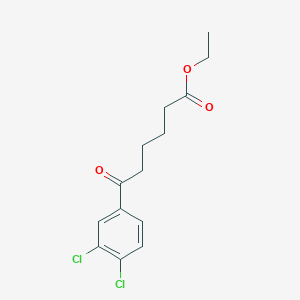

Ethyl 6-(3,4-dichlorophenyl)-6-oxohexanoate is a β-keto ester characterized by a hexanoate backbone substituted with a 3,4-dichlorophenyl ketone group at the sixth carbon. Its systematic IUPAC name, This compound , reflects this structure, with the ester functional group at the terminal ethyl position and the ketone adjacent to the dichlorinated aromatic ring. The molecular formula is C₁₄H₁₆Cl₂O₃ , and its SMILES notation is CCOC(=O)CCCCC(=O)C1=CC(=C(C=C1)Cl)Cl , illustrating the spatial arrangement of atoms.

The compound falls under the broader category of β-keto esters , which are esters containing a ketone group at the β-position relative to the ester carbonyl. This classification confers unique reactivity, enabling participation in enolate-mediated transformations, Claisen condensations, and palladium-catalyzed decarboxylative allylations. Its CAS registry number, 898776-76-6 , and alternative identifiers such as MFCD02261292 and DTXSID80645690 , facilitate unambiguous identification in chemical databases.

Historical Context and Discovery

The synthesis of this compound was first reported in the early 21st century, with PubChem records indicating its creation on February 29, 2008 . Its development aligns with advancements in β-keto ester chemistry, particularly methods involving palladium-catalyzed decarboxylation of allyl β-keto carboxylates. These methodologies, pioneered by researchers such as Jiro Tsuji, enabled efficient access to α-allylated ketones and cyclic enolates, expanding the utility of β-keto esters in complex molecule synthesis.

The compound’s discovery emerged from efforts to functionalize β-keto esters with halogenated aryl groups, which are critical for modulating electronic and steric properties in pharmaceutical intermediates. While no single seminal publication is attributed to its initial synthesis, its structural analogs feature prominently in studies on anti-inflammatory agents and enzyme inhibitors, underscoring its relevance in medicinal chemistry.

Significance in Organic Chemistry

This compound serves as a versatile building block in organic synthesis. Its β-keto ester moiety participates in key reactions:

- Enolate Formation : The α-hydrogen’s acidity (pKa ~10–12) allows deprotonation under mild basic conditions, generating nucleophilic enolates for alkylation or aldol reactions.

- Decarboxylative Allylation : Under palladium catalysis, the ester undergoes decarboxylation to form π-allylpalladium intermediates, enabling stereoselective C–C bond formation.

- Transesterification : The ethyl ester can be exchanged with higher alcohols via acid- or base-catalyzed mechanisms, facilitating modular synthesis.

The 3,4-dichlorophenyl group enhances the compound’s utility by introducing electron-withdrawing effects, which stabilize enolate intermediates and direct electrophilic aromatic substitution. This substituent also imparts lipophilicity, making the compound a candidate for prodrug design.

Position in β-Keto Ester Chemistry

Within the β-keto ester family, this compound occupies a niche due to its dual functionalization (aryl and ester groups) and halogenated aromatic ring . Comparative analysis with simpler β-keto esters, such as ethyl acetoacetate, reveals distinct reactivity:

The dichlorophenyl substituent enables unique transformations, such as intramolecular cyclizations to form fused polycyclic structures and chelation-controlled stereoselectivity in metal-mediated reactions. Recent studies highlight its role in synthesizing α-methylene ketones and γ-lactams, underscoring its versatility.

Properties

IUPAC Name |

ethyl 6-(3,4-dichlorophenyl)-6-oxohexanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16Cl2O3/c1-2-19-14(18)6-4-3-5-13(17)10-7-8-11(15)12(16)9-10/h7-9H,2-6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FYTFCGZSFPKBTC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCCCC(=O)C1=CC(=C(C=C1)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16Cl2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80645690 | |

| Record name | Ethyl 6-(3,4-dichlorophenyl)-6-oxohexanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80645690 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

303.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898776-76-6 | |

| Record name | Ethyl 3,4-dichloro-ε-oxobenzenehexanoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898776-76-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 6-(3,4-dichlorophenyl)-6-oxohexanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80645690 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 6-(3,4-dichlorophenyl)-6-oxohexanoate typically involves the esterification of 6-(3,4-dichlorophenyl)-6-oxohexanoic acid with ethanol. The reaction is usually catalyzed by an acid such as sulfuric acid or hydrochloric acid. The process involves heating the reactants under reflux conditions to facilitate the esterification reaction.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of catalysts and solvents that can be easily recycled also makes the process more environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

Ethyl 6-(3,4-dichlorophenyl)-6-oxohexanoate can undergo various chemical reactions, including:

Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid and ethanol.

Reduction: The oxo group can be reduced to a hydroxyl group using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The chlorine atoms on the phenyl ring can be substituted with other groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Hydrolysis: Typically carried out in the presence of a strong acid or base, such as hydrochloric acid or sodium hydroxide, under reflux conditions.

Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents like tetrahydrofuran or diethyl ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a base like potassium carbonate or sodium hydride.

Major Products Formed

Hydrolysis: 6-(3,4-dichlorophenyl)-6-oxohexanoic acid and ethanol.

Reduction: Ethyl 6-(3,4-dichlorophenyl)-6-hydroxyhexanoate.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl 6-(3,4-dichlorophenyl)-6-oxohexanoate has several applications in scientific research:

Medicinal Chemistry: It can be used as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic effects.

Organic Synthesis: It serves as a building block for the synthesis of more complex molecules in organic chemistry.

Biological Studies: The compound can be used in studies to understand the biological activity of related esters and their derivatives.

Industrial Applications: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Ethyl 6-(3,4-dichlorophenyl)-6-oxohexanoate depends on its specific application. In medicinal chemistry, it may act by interacting with specific molecular targets, such as enzymes or receptors, to exert its effects. The presence of the 3,4-dichlorophenyl group can enhance its binding affinity to certain targets, while the ester and oxo groups can influence its pharmacokinetic properties.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Isomer: Ethyl 6-(2,5-dichlorophenyl)-6-oxohexanoate

- CAS : 898778-14-8

- Key Difference : Chlorine substituents at the 2,5-positions of the phenyl ring instead of 3,3.

- Biological Activity: Positional isomerism may alter interactions with target receptors, as seen in other dichlorophenyl derivatives like BD 1008 and BD 1047 (σ-receptor ligands with dichlorophenyl motifs) .

Methyl-Substituted Analog: Ethyl 6-(3,4-dimethylphenyl)-6-oxohexanoate

- CAS : 898793-09-4

- Key Difference : Methyl groups replace chlorine atoms at the 3,4-positions.

- Molecular Weight: 262.34 g/mol (vs. 307.19 g/mol for the dichloro analog), affecting solubility and diffusion kinetics .

Morpholinomethyl Derivatives

Ethyl 6-[2-(morpholinomethyl)phenyl]-6-oxohexanoate

- CAS : 898751-53-6

- Key Feature: A morpholinomethyl group at the phenyl ring’s 2-position.

- Implications: Solubility: The morpholine group introduces polarity, enhancing aqueous solubility compared to unsubstituted dichlorophenyl analogs. Pharmacological Potential: Market research reports highlight its relevance in drug development, possibly due to improved bioavailability .

Ethyl 6-[3-(morpholinomethyl)phenyl]-6-oxohexanoate

- CAS : 898792-48-8

- Key Feature: Morpholinomethyl group at the 3-position.

- Implications :

Simplified Analog: Ethyl 6-chloro-6-oxohexanoate

- CAS : 1071-71-2

- Key Difference : Lacks the dichlorophenyl group entirely.

- Applications: Often used as a precursor in esterification reactions .

Comparative Data Table

Biological Activity

Ethyl 6-(3,4-dichlorophenyl)-6-oxohexanoate is a compound of significant interest due to its potential biological activities. This article provides a comprehensive overview of its biological effects, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound possesses a distinctive chemical structure characterized by the presence of a dichlorophenyl group, which is known to influence its biological activity. The compound can be synthesized through various organic reactions, including oxidation and reduction, which can modify its functional properties.

Antimicrobial Properties

Research has indicated that compounds similar to this compound exhibit antimicrobial properties. For instance, studies have shown that derivatives with dichlorophenyl groups can inhibit the growth of various bacteria and fungi. The mechanism often involves disruption of microbial cell membranes or interference with metabolic pathways.

Anti-inflammatory Effects

Another area of interest is the anti-inflammatory potential of this compound. It has been suggested that this compound may modulate inflammatory responses by inhibiting pro-inflammatory cytokines. This property is particularly relevant in the context of chronic inflammatory diseases.

The biological activity of this compound can be attributed to its interaction with specific molecular targets. The dichlorophenyl moiety is known to engage with various receptors and enzymes, potentially leading to altered signaling pathways:

- Receptor Interaction : The compound may interact with G-protein coupled receptors (GPCRs), influencing intracellular signaling cascades.

- Enzyme Inhibition : It may inhibit enzymes involved in inflammatory pathways or microbial metabolism.

Case Studies and Research Findings

-

Antimicrobial Activity Study :

- A study conducted on similar compounds showed that they exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were reported in the low micromolar range, indicating potent activity.

-

Anti-inflammatory Research :

- In vitro studies demonstrated that this compound reduced the production of TNF-alpha and IL-6 in macrophage cultures. This suggests a potential role in managing inflammatory conditions.

-

Mechanistic Insights :

- Research utilizing molecular docking simulations indicated that the compound binds effectively to the active sites of certain enzymes involved in inflammation, providing insights into its potential therapeutic applications.

Data Tables

| Property | Value/Description |

|---|---|

| Molecular Formula | C13H14Cl2O3 |

| Molecular Weight | 287.16 g/mol |

| Antimicrobial Activity (MIC) | 1-10 µM against E. coli and S. aureus |

| Cytokine Inhibition | Reduces TNF-alpha and IL-6 production by >50% |

Q & A

Basic Research Questions

Q. What synthetic routes are available for Ethyl 6-(3,4-dichlorophenyl)-6-oxohexanoate, and how do reaction conditions affect yield?

- Methodology : The compound is typically synthesized via acid-catalyzed esterification of 6-(3,4-dichlorophenyl)-6-oxohexanoic acid with ethanol. Sulfuric acid or HCl are common catalysts, and refluxing in toluene or dichloromethane improves reaction efficiency. Critical parameters include temperature control (80–100°C), molar ratios (acid:ethanol ~1:3), and purification via column chromatography to isolate the ester . Industrial-scale synthesis may employ continuous flow reactors for higher throughput .

Q. Which spectroscopic techniques are most effective for characterizing the compound’s purity and structure?

- Methodology :

- NMR : H and C NMR confirm the ester group (δ 4.1–4.3 ppm for CHCH and δ 170–175 ppm for carbonyl carbons) and dichlorophenyl aromatic signals (δ 7.2–7.8 ppm) .

- IR : Strong absorption at ~1730 cm (ester C=O) and ~1680 cm (keto C=O) .

- X-ray crystallography : Resolves crystal packing and conformational analysis, as demonstrated for structurally similar cyclohexenone derivatives .

Q. How does the dichlorophenyl substituent influence the compound’s physicochemical properties?

- Analysis : The 3,4-dichlorophenyl group enhances hydrophobicity (logP ~3.5) compared to non-halogenated analogs, improving membrane permeability in biological assays. The electron-withdrawing Cl atoms stabilize the keto-enol tautomer equilibrium, affecting reactivity in nucleophilic substitutions .

Advanced Research Questions

Q. What computational methods can model the compound’s interaction with biological targets?

- Methodology :

- Docking studies : Use software like AutoDock Vina to predict binding affinity with enzymes (e.g., cytochrome P450). The dichlorophenyl group’s hydrophobic surface area (~110 Ų) likely anchors it to hydrophobic pockets .

- MD simulations : Assess stability of ligand-receptor complexes over 100-ns trajectories, focusing on H-bonding between the keto group and catalytic residues (e.g., Ser or Tyr in hydrolases) .

Q. How to design experiments to elucidate the mechanism of action in enzyme inhibition studies?

- Experimental Design :

- Kinetic assays : Measure IC values against target enzymes (e.g., dehydrogenases) using spectrophotometric monitoring of NADH depletion at 340 nm. Compare with control inhibitors to assess specificity .

- Isothermal titration calorimetry (ITC) : Quantify binding thermodynamics (ΔH, ΔS) to distinguish competitive vs. non-competitive inhibition .

Q. What strategies resolve contradictions in reported bioactivity data for this compound?

- Data Contradiction Analysis :

- Purity verification : Ensure ≥95% purity via HPLC (C18 column, acetonitrile/water gradient) to exclude impurities as confounding factors .

- Assay standardization : Replicate studies under identical conditions (pH 7.4, 37°C) using cell lines with consistent passage numbers. Address variability by applying statistical tools like ANOVA to identify outliers .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.